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molecular formula C12H12F2INO B1456859 4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine CAS No. 1228774-41-1

4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine

Cat. No. B1456859
M. Wt: 351.13 g/mol
InChI Key: WANKUXPMVWZVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987242B2

Procedure details

According to Step 77-1 in the synthetic method for compound 77-1, 3-iodobenzoic acid 1 and pyrrolidine 2 were used to obtain compound 87-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1(F)[CH2:7][CH2:6][N:5]([C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([I:16])[CH:11]=2)=[O:9])[CH2:4]C1.IC1C=C(C=CC=1)C(O)=O.C1C2C(=CC=CC=2)CCN1>>[I:16][C:12]1[CH:11]=[C:10]([C:8]([N:5]2[CH2:4][CH2:2][CH2:7][CH2:6]2)=[O:9])[CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(CCN(CC1)C(=O)C1=CC(=CC=C1)I)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1NCCC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C=CC1)C(=O)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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